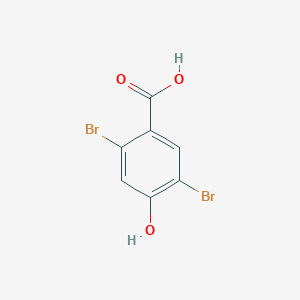

2,5-Dibromo-4-hydroxybenzoic acid

Übersicht

Beschreibung

2,5-Dibromo-4-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is a type of organic compound. It has garnered interest due to its unique properties and potential applications in various fields of chemistry.

Synthesis Analysis

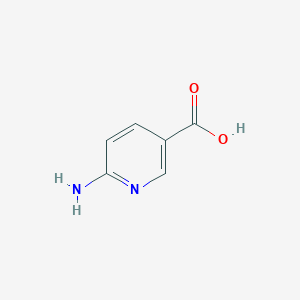

Although specific information on the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid was not found, a related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, has been synthesized through a three-step reaction involving bromination, diazo, and hydrolysis processes (Feng Yu-chuan, 2012).

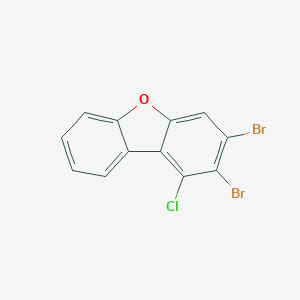

Molecular Structure Analysis

The molecular structure of closely related compounds like 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid has been characterized using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods (Muhammet Hakkı Yıldırım et al., 2015).

Chemical Reactions and Properties

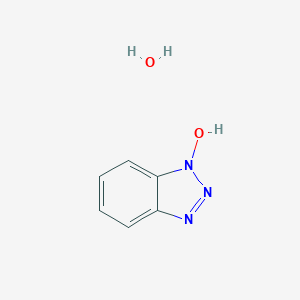

Research on similar compounds like 2-hydroxybenzoic acid derivatives shows that these compounds can form Schiff base compounds, which are characterized by their chemical reactivity and potential applications in fields like biology and catalysis (Wang et al., 2007).

Physical Properties Analysis

Information specific to 2,5-Dibromo-4-hydroxybenzoic acid’s physical properties is not available. However, studies on related compounds can provide insights. For example, studies on 4-hydroxybenzoic acid and its derivatives have revealed various crystal structures and physicochemical properties that can be insightful (B. Abrahams et al., 2021).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives often involve their ability to form complexes and engage in various chemical reactions. For instance, 4-hydroxybenzoic acid shows coordinative flexibility in reactions with alkali metals, forming ionic networks (B. Abrahams et al., 2021). Similarly, studies on 2-hydroxy-5-sulfobenzoic acid have shown its efficacy as a catalyst in the synthesis of various compounds (H. Kiyani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Biosynthetic Applications

2,5-Dibromo-4-hydroxybenzoic acid is closely related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a significant intermediate for producing value-added bioproducts. These bioproducts have applications in various fields like food, cosmetics, and pharmacy. Synthetic biology and metabolic engineering have been pivotal in biosynthesizing 4-HBA, leading to advancements in producing high-value bioproducts (Wang et al., 2018).

Herbicide Resistance

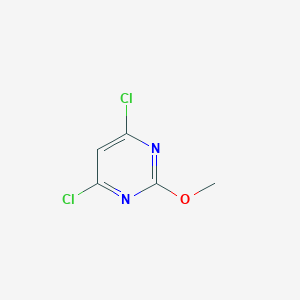

A study on transgenic plants showed that introducing a bacterial detoxification gene can confer resistance to the herbicide bromoxynil, which is a derivative of 2,5-Dibromo-4-hydroxybenzoic acid. This gene encodes a nitrilase that converts bromoxynil to its primary metabolite, 2,5-Dibromo-4-hydroxybenzoic acid, offering a novel approach to developing herbicide resistance in plants (Stalker et al., 1988).

Chemical Reactions and Derivatives

The reaction of sodium 3,5-dibromo-2-hydroxybenzoate with NaNO2 results in a mixture of dibromonitrophenol, showcasing the compound's potential in chemical synthesis and rearrangement processes (Shishkin & Fadin, 2008).

Anti-/Pro-Oxidant and Antimicrobial Activity

Research on derivatives of plant-derived hydroxybenzoic acids, including 2,5-dihydroxybenzoic acid, showed notable anti-/pro-oxidant and antimicrobial properties. These compounds have potential applications in dietary supplements, functional foods, or pharmaceuticals (Kalinowska et al., 2021).

Polymer Synthesis

Studies on the condensation of 4-hydroxybenzoic acid, closely related to 2,5-Dibromo-4-hydroxybenzoic acid, revealed its application in polymer synthesis. This work is significant for developing high molecular weight poly(4-hydroxybenzoate)s with various industrial applications (Kricheldorf & Schwarz, 1984).

Enzymatic Activities

Research into the effects of hydroxybenzoic acids on the oxidation of nicotinamide adenine dinucleotide (NADH) in tobacco leaves indicates potential biological and biochemical applications. It highlights the compound's role in influencing enzymatic activities (Lee, 1966).

Eigenschaften

IUPAC Name |

2,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWEMOLYCSDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649909 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-hydroxybenzoic acid | |

CAS RN |

101421-19-6 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

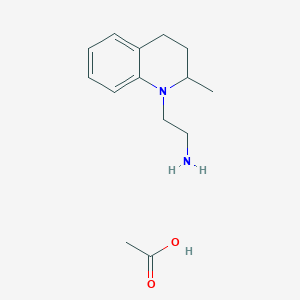

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)